4-Methylpentedrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Availability for Research

Currently, there is limited scientific research available on 4-Methylpentedrone (4-MPD). This is likely due to its classification as a new psychoactive substance (NPS) and the restrictions surrounding its use. Due to potential safety concerns, research involving NPS often requires additional approval processes.

Potential Research Areas

While there is no current research directly utilizing 4-MPD, its structural similarity to other cathinones like mephedrone and pentedrone suggests potential areas for investigation. Cathinones are a class of stimulants that can alter the central nervous system. Some existing research on cathinones explores their effects on:

- Neurotransmitter function: Cathinones can increase levels of dopamine and norepinephrine in the brain, which are involved in motivation, reward, and alertness . Understanding how 4-MPD interacts with these neurotransmitters could be relevant to addiction research.

- Toxicity: There have been case reports of fatal intoxications associated with 4-MPD use . Research into the pharmacology and toxicology of 4-MPD could help improve our understanding of its risks.

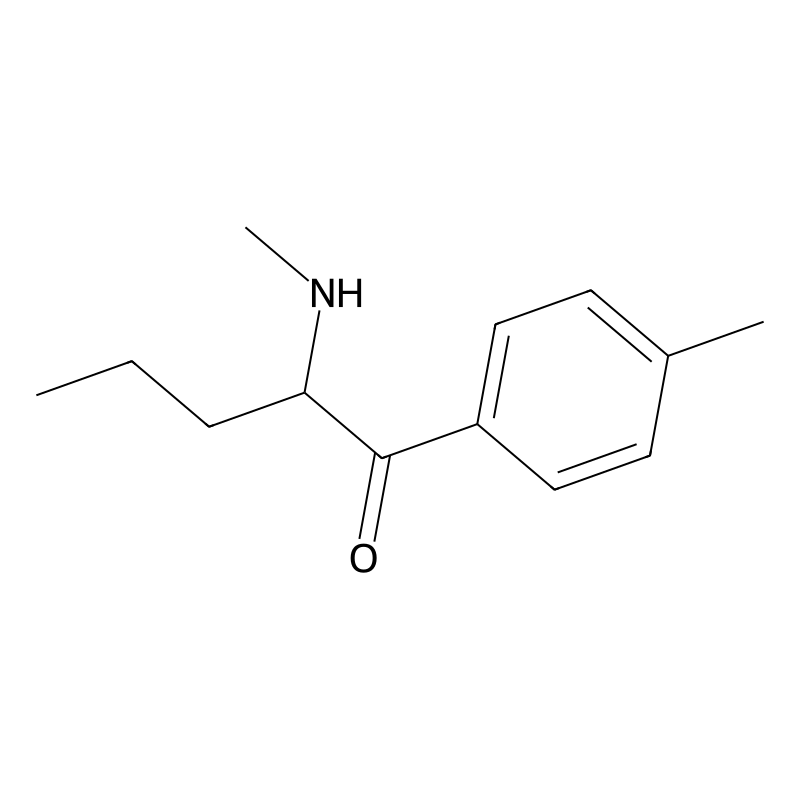

4-Methylpentedrone, also known as 4-MPD or 4-Methyl-α-methylamino-valerophenone, is a synthetic stimulant belonging to the cathinone class of compounds. It is structurally related to other well-known stimulants such as 4-methylmethcathinone (commonly referred to as mephedrone) and 4-methylbuphedrone. The compound has been marketed online as a designer drug, often associated with recreational use and legal highs. Its chemical formula is C₁₃H₁₉NO, with a molar mass of approximately 205.301 g/mol .

The chemical behavior of 4-methylpentedrone primarily involves its interactions with neurotransmitter systems in the brain. It acts as a substrate for monoamine transporters, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This action leads to the inhibition of neurotransmitter reuptake and promotes their release, resulting in increased levels of dopamine, serotonin, and norepinephrine in the synaptic cleft .

In terms of synthesis, 4-methylpentedrone can undergo various reactions typical of ketones and amines, including bromination followed by nucleophilic substitution with amines .

4-Methylpentedrone exhibits significant biological activity as a stimulant. It has been shown to induce hyperlocomotion in animal models, indicating its potential for abuse similar to other stimulants like cocaine . The pharmacodynamic profile suggests that it has a greater effect on serotonin release compared to dopamine, which is characteristic of many substances in the cathinone family .

The compound's effects are dose-dependent and can lead to various side effects including increased heart rate, anxiety, and potential for addiction. Its safety profile remains under investigation due to limited research on its long-term effects.

The synthesis of 4-methylpentedrone typically involves several steps:

- Bromination: The precursor ketone is brominated to introduce a bromine atom.

- Reaction with Amines: The brominated compound is then reacted with an appropriate amine (e.g., ethylamine) to form the final product.

- Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from byproducts .

Alternative synthetic routes may exist but are less documented in the literature.

While primarily known for its recreational use, 4-methylpentedrone has no approved medical applications. Its role as a designer drug places it in discussions related to public health and drug policy due to its potential for abuse and associated health risks. Research into its pharmacological properties may provide insights into developing treatments for stimulant-related disorders or understanding its mechanisms of action within the central nervous system.

Interaction studies have focused on the compound's effects on neurotransmitter systems. Notably, research indicates that 4-methylpentedrone interacts significantly with serotonin and dopamine transporters, promoting their release and inhibiting reuptake . These interactions are similar to those observed with other stimulants but vary in potency and efficacy among different compounds within the cathinone class.

Studies utilizing human embryonic kidney cells expressing specific transporters have demonstrated that 4-methylpentedrone has unique binding affinities compared to structurally related compounds .

Several compounds share structural similarities with 4-methylpentedrone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Mephedrone | Contains a methyl group at the para position | Greater serotonin release compared to dopamine; widely studied |

| Pentedrone | Lacks methyl substitution at the para position | Less potent stimulant effects than 4-methylpentedrone |

| N-Ethyl-Pentedrone | Ethyl substitution at the nitrogen | Increased potency; different pharmacokinetic profile |

| 4-Methyl-Ethylaminopentiophenone (4-MEAP) | Ethyl substitution on the amino group | Often misidentified as 4-methylpentedrone; distinct pharmacological effects |

These comparisons underscore how slight modifications in chemical structure can significantly influence pharmacological activity and potential for abuse.

Bromination-Alkylation Strategies for α-Aminoketone Synthesis

The synthesis of 4-methylpentedrone follows established methodologies for α-aminoketone preparation, utilizing a sequential bromination-alkylation approach that has been documented for various cathinone derivatives [1] [5]. The synthetic pathway typically begins with the appropriate aryl ketone precursor, 1-(4-methylphenyl)pentan-1-one, which undergoes selective alpha-bromination to form the corresponding α-bromoketone intermediate [18] [30].

The bromination step employs the Hell-Volhard-Zelinsky mechanism adapted for ketone substrates, where the ketone is treated with bromine in the presence of a catalyst such as aluminum trichloride [18] [22]. This reaction proceeds through formation of an enol intermediate, which subsequently undergoes electrophilic bromination at the alpha position [23] [24]. The mechanism involves initial enolization of the ketone, facilitated by trace amounts of hydrogen bromide, followed by reaction of the enol with molecular bromine to yield the α-bromo derivative [25] [26].

| Reaction Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1. Bromination | Br2, AlCl3 (cat.) | Room temperature, inert atmosphere | α-bromo-1-(4-methylphenyl)pentan-1-one |

| 2. Nucleophilic substitution | Methylamine, base | Elevated temperature, organic solvent | 4-Methylpentedrone |

The second phase involves nucleophilic substitution of the α-bromoketone with methylamine to introduce the amino functionality [28] [30]. This SN2 reaction typically requires basic conditions to deprotonate the amine nucleophile and facilitate displacement of the bromide leaving group [6] [9]. The reaction proceeds via a concerted mechanism where the methylamine nitrogen attacks the electrophilic alpha carbon, simultaneously displacing the bromide ion [28].

Alternative synthetic approaches utilize N-bromosuccinimide-mediated strategies that enable one-pot conversion from benzylic alcohols to α-aminoketones [5] [6]. This methodology proceeds through three consecutive transformations: oxidation of the alcohol to the ketone, alpha-bromination, and nucleophilic substitution with the amine [5]. The process avoids direct handling of molecular bromine while maintaining synthetic efficiency [6].

Challenges in Stereoselective Synthesis of N-Alkylated Derivatives

The synthesis of 4-methylpentedrone presents significant stereochemical challenges due to the presence of a chiral center at the alpha carbon adjacent to the carbonyl group [19] [20]. Standard synthetic approaches yield racemic mixtures containing equal proportions of R and S enantiomers, necessitating additional separation techniques for obtaining enantiomerically pure material [27].

Chiral resolution of synthetic cathinones, including 4-methylpentedrone, has been achieved using various chromatographic methods employing chiral stationary phases [3] [19]. Beta-cyclodextrin derivatives have proven particularly effective as chiral selectors in capillary electrophoresis systems [19]. Studies demonstrate successful enantioseparation using native β-cyclodextrin, acetyl-β-cyclodextrin, 2-hydroxypropyl-β-cyclodextrin, and carboxymethyl-β-cyclodextrin under optimized conditions [19].

High-performance liquid chromatography methods utilizing polysaccharide-based chiral columns have shown promise for preparative-scale separations [27]. Specifically, columns containing tris(3,5-dimethylphenylcarbamoyl)amylose as the chiral selector enable resolution of cathinone enantiomers with high efficiency [27]. The separation mechanism relies on differential formation of inclusion complexes between the enantiomers and the chiral selector [19].

| Analytical Method | Chiral Selector | Mobile Phase | Resolution Factor |

|---|---|---|---|

| Capillary Electrophoresis | β-cyclodextrin | Phosphate buffer pH 2.5 | 0.3-6.2 |

| HPLC | Amylose derivative | Hexane/IPA/DEA | >1.5 |

| HPLC | Cellulose derivative | ACN/IPA/DEA | Variable |

The stereochemical outcome of α-aminoketone synthesis is influenced by the reaction conditions and choice of nucleophile [8]. Stereoselective synthesis approaches for related compounds have employed asymmetric catalysis, though specific methodologies for 4-methylpentedrone remain limited in the literature [8]. The development of enantioselective synthetic routes represents an ongoing challenge in the field of cathinone chemistry [27].

Byproduct Formation During Large-Scale Illicit Manufacturing

Large-scale synthesis of 4-methylpentedrone in clandestine laboratory settings generates numerous byproducts and impurities that serve as chemical signatures for forensic identification [12] [30]. The most commonly identified byproduct is isopentedrone (1-methylamino-1-phenylpentan-2-one), formed through rearrangement during the synthetic process where the amino moiety and keto group exchange positions in the molecular structure [12].

Analytical studies of seized materials containing synthetic cathinones reveal complex impurity profiles reflecting the reaction conditions and synthetic methodologies employed [12] [31]. Gas chromatography-mass spectrometry analysis of illicit samples frequently identifies unreacted starting materials, incomplete bromination products, and over-brominated intermediates [12] [30]. The presence of methylamine, a volatile precursor chemical, has been detected in seized products, indicating residual solvent or incomplete purification procedures [12].

| Impurity Type | Example Compounds | Formation Mechanism | Detection Method |

|---|---|---|---|

| Positional isomers | Isopentedrone | Rearrangement reaction | GC-MS |

| Unreacted precursors | 1-(4-methylphenyl)pentan-1-one | Incomplete conversion | GC-MS |

| Residual solvents | Methylamine | Incomplete purification | NMR |

| Degradation products | Hydroxylated metabolites | Oxidative processes | LC-MS |

The manufacturing process generates significant quantities of toxic waste materials, with studies indicating that five pounds of hazardous byproducts are produced for each pound of final product [40]. These waste streams contain corrosive acids, organic solvents, and unreacted halogenated compounds that pose environmental and health hazards [39] [40]. Hydrogen chloride gas, phosphine, and ammonia represent the primary gaseous byproducts, often reaching concentrations exceeding occupational exposure limits [40].

Quality control analysis of illicitly manufactured 4-methylpentedrone reveals substantial batch-to-batch variability in purity and impurity profiles [11] [12]. European surveillance data indicates that cathinone production facilities dismantled between 2017 and 2021 primarily operated in Poland and the Netherlands, with increasing domestic production reducing reliance on imported precursors [11] [13]. The shift toward local manufacturing has resulted in characteristic impurity patterns that reflect regional synthetic methodologies and precursor availability [11] [31].

The introduction of a para-methyl substitution to the pentedrone scaffold represents a significant structural modification that profoundly alters monoamine transporter binding profiles and selectivity patterns [1]. Comparative analysis reveals that 4-methylpentedrone exhibits distinct pharmacological characteristics when compared to its parent compound pentedrone, particularly in terms of serotonin transporter affinity enhancement [2].

Binding affinity studies demonstrate that para-methyl substitution decreases dopamine transporter affinity approximately 4- to 5-fold compared to pentedrone [2]. Specifically, 4-methylpentedrone displays a dopamine transporter binding affinity of 1.45 ± 0.31 micromolar, representing a notable reduction in potency from the parent compound [2]. This decreased affinity correlates with functional uptake inhibition assays, where 4-methylpentedrone demonstrates an inhibition concentration fifty value of 0.29 ± 0.05 micromolar at the dopamine transporter [1].

The most striking effect of para-methyl substitution occurs at the serotonin transporter, where 4-methylpentedrone exhibits dramatically enhanced affinity compared to pentedrone [2]. The compound demonstrates a serotonin transporter inhibition concentration fifty value of 30.88 ± 6.23 micromolar, representing a 15- to 17-fold increase in potency compared to the parent pentedrone structure [1] [2]. This enhancement in serotonergic activity fundamentally alters the selectivity profile of the compound, shifting the dopamine transporter to serotonin transporter selectivity ratio from 666 for pentedrone to 108 for 4-methylpentedrone [1].

Norepinephrine transporter affinity also demonstrates modification following para-methyl substitution, with 4-methylpentedrone exhibiting a binding affinity of 3.39 ± 0.48 micromolar [2]. The functional inhibition potency at the norepinephrine transporter is approximately 1,000 nanomolar, indicating moderate activity at this target [3].

| Parameter | Pentedrone | 4-Methylpentedrone | Fold Change |

|---|---|---|---|

| Dopamine Transporter IC₅₀ (µM) | 0.21 ± 0.02 | 0.29 ± 0.05 | 1.4-fold decrease |

| Serotonin Transporter IC₅₀ (µM) | 137.9 ± 13.4 | 30.88 ± 6.23 | 4.5-fold increase |

| Dopamine/Serotonin Ratio | 666 | 108 | 6.2-fold decrease |

| Norepinephrine Transporter IC₅₀ (µM) | 0.239 ± 0.067 | 1.0 | 4.2-fold decrease |

The molecular basis for these selectivity changes likely involves specific interactions between the para-methyl group and amino acid residues within the transporter binding pockets [2]. Ring substitutions, particularly at the para position, have been consistently shown to enhance serotonergic uptake inhibition across multiple cathinone derivatives [4]. This structure-activity relationship pattern extends beyond 4-methylpentedrone to other para-substituted cathinones, suggesting a general mechanistic principle governing transporter selectivity [2].

Comparative Efficacy of N-Ethyl vs. N-Methyl Side Chains

The substitution of N-methyl groups with N-ethyl moieties represents a critical structural modification that significantly enhances dopaminergic potency while maintaining distinct effects on serotonergic activity [1]. Comparative analysis between N-methyl and N-ethyl substituted cathinones reveals consistent patterns of enhanced dopamine transporter inhibition with N-ethyl modifications [5].

N-ethyl substitution demonstrates profound effects on dopamine transporter potency, with N-ethyl-pentedrone exhibiting an inhibition concentration fifty value of 0.10 ± 0.03 micromolar compared to 0.21 ± 0.02 micromolar for the N-methyl parent compound pentedrone [1]. This represents a two-fold enhancement in dopaminergic potency. Similarly, 4-methyl-ethylaminopentedrone, which incorporates both para-methyl and N-ethyl modifications, demonstrates an inhibition concentration fifty value of 0.14 ± 0.02 micromolar at the dopamine transporter, representing enhanced potency compared to 4-methylpentedrone [1].

The enhanced dopaminergic activity with N-ethyl substitution extends to the 4-methylpentedrone series, where 4-methyl-ethylaminopentedrone exhibits superior dopamine transporter inhibition compared to 4-methylpentedrone [1]. This pattern suggests that N-ethyl modifications provide consistent enhancement of dopaminergic activity regardless of aromatic ring substitution patterns [6].

Serotonin transporter activity demonstrates more complex patterns with N-ethyl substitution [1]. While N-ethyl-pentedrone maintains relatively low serotonin transporter potency similar to pentedrone (127.1 ± 5.14 micromolar), the combination of N-ethyl and para-methyl substitutions in 4-methyl-ethylaminopentedrone results in enhanced serotonergic activity with an inhibition concentration fifty value of 13.27 ± 0.89 micromolar [1]. This represents a synergistic effect between aromatic and nitrogen substitutions on serotonin transporter binding [1].

| Compound | Dopamine Transporter IC₅₀ (µM) | Serotonin Transporter IC₅₀ (µM) | Selectivity Ratio |

|---|---|---|---|

| Pentedrone (N-methyl) | 0.21 ± 0.02 | 137.9 ± 13.4 | 666 |

| N-Ethyl-pentedrone | 0.10 ± 0.03 | 127.1 ± 5.14 | >1,000 |

| 4-Methylpentedrone (N-methyl) | 0.29 ± 0.05 | 30.88 ± 6.23 | 108 |

| 4-Methyl-ethylaminopentedrone | 0.14 ± 0.02 | 13.27 ± 0.89 | 93 |

The mechanistic basis for enhanced dopaminergic activity with N-ethyl substitution likely involves improved binding interactions within the dopamine transporter substrate recognition site [6]. Increasing the length of the amino group from methyl to ethyl has been consistently associated with decreased dopamine transporter inhibition concentration fifty values across multiple cathinone series [5]. This effect appears to be particularly pronounced for compounds with three-carbon aliphatic side chains, such as the pentedrone series [6].

N-ethyl substitution also influences the overall selectivity profiles of these compounds [1]. N-ethyl-pentedrone demonstrates the highest dopamine transporter selectivity with a ratio exceeding 1,000, while maintaining potent dopaminergic inhibition [1]. This selectivity pattern suggests that N-ethyl modifications may preferentially enhance dopaminergic over serotonergic activity, except when combined with aromatic ring substitutions that independently enhance serotonin transporter binding [1].

Role of β-Keto Functional Group in Releasing vs. Reuptake Inhibition

The β-keto functional group represents the defining structural feature that distinguishes cathinones from their amphetamine analogs and fundamentally determines their mechanism of action at monoamine transporters [7] [4]. This carbonyl group positioned at the β-carbon creates distinct pharmacological properties that influence both releasing capabilities and reuptake inhibition patterns [8] [9].

Synthetic cathinones, including 4-methylpentedrone, demonstrate heterogeneous mechanisms of action at different monoamine transporters, with the β-keto group playing a crucial role in determining substrate versus inhibitor behavior [1] [7]. At the dopamine transporter, 4-methylpentedrone functions primarily as a reuptake inhibitor rather than a releasing agent, with negligible releasing activity when tested at inhibition concentration fifty concentrations [1]. This inhibitor profile contrasts with amphetamine analogs, which typically function as substrate releasers at dopaminergic terminals [9].

The β-keto functional group influences transporter selectivity patterns by modifying binding pocket interactions compared to amphetamine structures [4]. Addition of the β-keto group to methamphetamine to create methcathinone results in loss of selectivity for norepinephrine transporter versus dopamine transporter, while significantly increasing selectivity for dopamine transporter versus serotonin transporter with a 120-fold preference [10]. This selectivity pattern demonstrates the profound impact of the β-keto modification on transporter recognition [10].

At the serotonin transporter, 4-methylpentedrone exhibits partial releasing activity, demonstrating approximately 30 percent of maximal release when tested at inhibition concentration fifty concentrations [1]. This mixed mechanism, where the compound functions as a dopamine transporter inhibitor but serotonin transporter substrate, exemplifies the hybrid pharmacological properties characteristic of certain synthetic cathinones [1]. The β-keto group appears to facilitate substrate recognition at the serotonin transporter while promoting inhibitor binding at the dopamine transporter [1].

| Transporter | Mechanism | Releasing Efficacy | Inhibition Potency |

|---|---|---|---|

| Dopamine Transporter | Reuptake Inhibitor | None to negligible | 0.29 ± 0.05 µM |

| Serotonin Transporter | Partial Substrate/Releaser | ~30% maximal release | 30.88 ± 6.23 µM |

| Norepinephrine Transporter | Reuptake Inhibitor | Minimal | 1.0 µM |

The β-keto functional group also influences the pH-dependent reactivity of cathinones compared to their amphetamine counterparts [8]. Under physiological pH conditions, β-keto amphetamines demonstrate enhanced reductive properties in the presence of electron acceptors, with reactivity increasing up to six-fold at elevated pH ranges [8]. This redox reactivity, mediated by the ketone moiety, distinguishes cathinones from non-keto amphetamines and may contribute to their distinct pharmacological profiles [8].

Structural modifications to the β-keto group can dramatically alter releasing capabilities [11]. Methylation or other substitutions at this position typically reduce or eliminate substrate releasing activity while maintaining reuptake inhibition properties [4]. This structure-activity relationship highlights the critical role of the unmodified β-keto group in facilitating the conformational changes necessary for transporter-mediated neurotransmitter release [11].